molecular formula C11H12O B15206815 3,5,6-Trimethylbenzofuran

3,5,6-Trimethylbenzofuran

Cat. No.: B15206815
M. Wt: 160.21 g/mol
InChI Key: NGTVEFSPQPARBA-UHFFFAOYSA-N
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Description

3,5,6-Trimethylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of three methyl groups at positions 3, 5, and 6 on the benzofuran ring gives this compound its unique chemical properties. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethylbenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedel-Crafts alkylation of 2-methylphenol with acetone, followed by cyclization, can yield this compound. Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to construct the benzofuran ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous-flow reactors and microreactors has been explored to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,5,6-Trimethylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Introduction of various functional groups, such as halogens, alkyl, and acyl groups.

Scientific Research Applications

3,5,6-Trimethylbenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5,6-Trimethylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes in microbial and cancer cells . The presence of methyl groups on the benzofuran ring can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    Benzofuran: The parent compound without methyl substitutions.

    2-Methylbenzofuran: A benzofuran derivative with a single methyl group at position 2.

    5,6-Dimethylbenzofuran: A benzofuran derivative with two methyl groups at positions 5 and 6.

Uniqueness of 3,5,6-Trimethylbenzofuran: The presence of three methyl groups at positions 3, 5, and 6 on the benzofuran ring makes this compound unique. These methyl groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other benzofuran derivatives .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3,5,6-trimethyl-1-benzofuran

InChI

InChI=1S/C11H12O/c1-7-4-10-9(3)6-12-11(10)5-8(7)2/h4-6H,1-3H3

InChI Key

NGTVEFSPQPARBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C2C

Origin of Product

United States

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